Peg-PE

Pharmacokinetics Liposome Engineering Stealth Nanomedicine

Selecting the correct PEG-lipid is critical for pharmacokinetic outcomes. Peg-PE (CAS 133906-05-5) is the gold-standard amphiphilic conjugate for stealth liposomes, achieving a 5-hour circulation half-life—a >10-fold increase over non-PEGylated controls [33†L6-L8]. This prolonged systemic presence is essential for EPR-mediated tumor targeting. In head-to-head comparison, PEG2000-PE provides a 21-minute half-life for balanced interaction, while PEG5000-PE yields a 75-minute half-life for maximum circulation. Using alternatives like PEG-DSPE or PEG-Cholesterol can drastically alter biodistribution and efficacy. Peg-PE remains the validated, reproducible benchmark for next-generation stealth coatings. Optimize your formulation's pharmacokinetics—purchase high-purity Peg-PE today.

Molecular Formula C48H88NO12P
Molecular Weight 902.2 g/mol
CAS No. 133906-05-5
Cat. No. B161274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePeg-PE
CAS133906-05-5
Synonymsdioleoyl-N-(monomethoxypolyethylene glycol succinyl)phosphatidylethanolamine
PEG-PE
Molecular FormulaC48H88NO12P
Molecular Weight902.2 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCC(=O)OCCOC)OC(=O)CCCCCCCC=CCCCCCCCC
InChIInChI=1S/C48H88NO12P/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-46(51)58-42-44(43-60-62(54,55)59-39-38-49-45(50)36-37-47(52)57-41-40-56-3)61-48(53)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h18-21,44H,4-17,22-43H2,1-3H3,(H,49,50)(H,54,55)/b20-18+,21-19+
InChIKeyFAZMGEFNMFDAFQ-FRCMOREXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Peg-PE (CAS 133906-05-5): A Foundational PEGylated Phospholipid for Long-Circulating Liposomal Formulations


Peg-PE (polyethylene glycol-phosphatidylethanolamine) is a critical amphiphilic lipid conjugate used to confer 'stealth' properties to liposomal drug delivery systems [1]. By integrating PEG chains into the lipid bilayer, this compound creates a steric barrier that significantly reduces opsonization and subsequent clearance by the mononuclear phagocyte system (MPS), thereby prolonging the circulation half-life of encapsulated therapeutics [2].

Why Peg-PE Cannot Be Simply Replaced by Other PEG-Lipids or Stealth Agents in Liposomal Drug Development


While several PEGylated lipids exist for stealth liposome engineering, their in vivo performance is highly sensitive to the specific lipid anchor, PEG molecular weight, and PEG architecture [1]. Direct substitution of Peg-PE with alternatives like PEG-DSPE, PEG-Cholesterol, or non-PEGylated formulations can lead to drastically different pharmacokinetic profiles, altered biodistribution, and variable therapeutic efficacy. The quantitative evidence below demonstrates that the choice of PEG-lipid conjugate is not interchangeable; it is a critical formulation parameter that dictates the ultimate biological fate and clinical utility of the nanomedicine.

Quantitative Evidence for Peg-PE Differentiation: Head-to-Head Performance Data Against Key Comparators


Circulation Half-Life Prolongation: PEG-PE vs. Non-PEGylated Liposomes vs. Ganglioside GM1

Incorporation of PEG-PE into liposomes dramatically extends their circulation half-life compared to unmodified liposomes and outperforms another established stealth agent, ganglioside GM1 [1]. The quantitative data highlights a more than 10-fold increase in half-life relative to the non-PEGylated baseline.

Pharmacokinetics Liposome Engineering Stealth Nanomedicine

Impact of PEG Molecular Weight on Circulation Half-Life: PEG2000-PE vs. PEG5000-PE

The molecular weight of the PEG chain on Peg-PE is a critical determinant of in vivo performance. A direct comparative study shows that increasing the PEG molecular weight from 2000 Da to 5000 Da leads to a substantial increase in circulation half-life [1].

Pharmacokinetics Structure-Activity Relationship Liposome Formulation

In Vivo Systemic Exposure (AUC): PEG-Cholesterol vs. PEG-DSPE Conjugates

The choice of lipid anchor for PEG conjugation significantly impacts in vivo pharmacokinetics. A comparative study revealed that liposomes coated with linear mPEG114-Chol (a PEG-cholesterol conjugate) achieved substantially higher systemic exposure (AUC) than those coated with linear mPEG114-DSPE (a PEG-DSPE conjugate) [1].

Pharmacokinetics Bioavailability Lipid Anchor Comparison

In Vitro Stealth Performance: Impact of PEG Architecture on Cellular Association

The architecture of the PEG chain (linear vs. branched) conjugated to the lipid anchor also dictates the degree of 'stealth' conferred to the liposome. A comparative study quantified a massive reduction in cell association for liposomes coated with a branched PEG-DSPE conjugate [1].

In Vitro Pharmacology Stealth Nanomedicine PEGylation Strategy

Primary Application Scenarios for Peg-PE Validated by Quantitative Performance Data


Engineering Long-Circulating Liposomes for Passive Tumor Targeting (EPR Effect)

The foundational evidence demonstrates that Peg-PE liposomes achieve a circulation half-life of up to 5 hours, a >10-fold increase over non-PEGylated controls [1]. This prolonged systemic presence is the essential prerequisite for exploiting the enhanced permeability and retention (EPR) effect in solid tumors, making PEG-PE the standard choice for developing passive tumor-targeting formulations of chemotherapeutics like doxorubicin.

Formulation of Stealth Liposomes with Specific PEG Molecular Weights (PEG2000 vs. PEG5000)

Based on the direct comparative data, the selection between PEG2000-PE and PEG5000-PE is a critical decision point. For applications requiring maximum circulation time (e.g., weekly dosing of a highly stable drug), PEG5000-PE, which provides a 75-minute half-life, is indicated. For scenarios where a balance between prolonged circulation and optimal cellular interaction or payload release is needed, PEG2000-PE, with its 21-minute half-life, offers a quantifiably different and often more suitable profile [2].

Benchmarking Novel Stealth Liposome Formulations

For researchers developing next-generation stealth coatings (e.g., alternative polymers or biomimetic peptides), Peg-PE liposomes serve as the gold-standard comparator. The well-characterized pharmacokinetic parameters of PEG-PE liposomes (e.g., a 5-hour half-life in specific models [3]) provide a quantifiable and reproducible baseline against which the performance of new formulations can be rigorously and statistically evaluated.

Optimization of Immunoliposome and Targeted Delivery Systems

The data on the impact of PEG molecular weight and architecture on cellular association is directly applicable to the design of targeted liposomes [4]. A branched or higher molecular weight PEG can minimize non-specific background uptake, thereby improving the signal-to-noise ratio for targeted interactions. The specific choice of PEG-lipid can be rationally selected based on the quantitative reduction in cell association required for the intended application.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Peg-PE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.